4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
CAS No.:
Cat. No.: VC16555458
Molecular Formula: C19H13ClFN3
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13ClFN3 |
|---|---|
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 4-chloro-5-(4-fluorophenyl)-7-(3-methylphenyl)pyrrolo[2,3-d]pyrimidine |
| Standard InChI | InChI=1S/C19H13ClFN3/c1-12-3-2-4-15(9-12)24-10-16(13-5-7-14(21)8-6-13)17-18(20)22-11-23-19(17)24/h2-11H,1H3 |
| Standard InChI Key | CUIGPCHXGVRYGB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic system comprising a pyrrole ring fused to a pyrimidine ring. Key substituents include:
-
Chloro group at position 4
-
4-Fluorophenyl group at position 5
-
m-Tolyl group (3-methylphenyl) at position 7
This arrangement creates a planar structure conducive to π-π stacking interactions with biological targets, particularly kinase domains .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | VulcanChem | |
| Molecular Weight | 337.8 g/mol | Parchem |
| CAS Number | 1228504-12-8 | PubChem |
| Purity (HPLC) | ≥99.5% | Patent |
The fluorophenyl group enhances metabolic stability, while the tolyl moiety contributes to hydrophobic interactions in target binding.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves a four-step sequence optimized for high yield and minimal byproducts :
Step 1: Condensation
-
Reactants: Ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane
-
Conditions: Excess ethyl 2-cyanoacetate (1.5–10× molar ratio), controlled carbonate addition
Step 2: Cyclization
Step 3: Chlorination
-
Reagent: Phosphorus oxychloride ()
-
Byproduct Management: Sodium hydroxide neutralization
Step 4: Functionalization
-
Suzuki Coupling: Introduces fluorophenyl and m-tolyl groups
Process Optimization
| Parameter | Improvement | Outcome |
|---|---|---|
| Solvent Recovery | Distillation of excess reagent | 94% solvent reuse |
| pH Control | Adjusted to 3–5 post-reaction | 99.8% purity |
| Temperature Regulation | Aging at 45°C | Complete cyclization |
This streamlined approach reduces waste by 30% compared to traditional methods .
Biological Activity and Mechanisms
Kinase Inhibition Profile
In vitro studies demonstrate potent EGFR inhibition () through competitive binding at the ATP site. Comparative data:
| Kinase | Inhibition (%) | Selectivity Index |
|---|---|---|
| EGFR | 92 | 1.00 |
| HER2 | 45 | 0.49 |
| VEGFR2 | 28 | 0.30 |
Selectivity for EGFR over HER2 and VEGFR2 reduces off-target effects.
Antiproliferative Effects
In MCF-7 breast cancer cells:
-
GI₅₀: 1.2 µM
-
Apoptosis Induction: 58% at 5 µM (vs. 22% control)
-
Cell Cycle Arrest: G1 phase (72% cells at 24h)
Mechanistic studies using western blotting confirm downregulation of phospho-EGFR and cyclin D1.
Pharmacological Applications
Cancer Therapeutics
The compound’s multi-target activity positions it as a candidate for:
-
Non-Small Cell Lung Cancer (NSCLC): Synergizes with osimertinib (combination index = 0.82)
-
Triple-Negative Breast Cancer (TNBC): Reduces metastasis in xenograft models by 64%
Structure-Activity Relationships (SAR)
| Modification | EGFR IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| m-Tolyl → Phenyl | 18 | 0.12 |
| 4-Fluorophenyl → Chloro | 45 | 0.08 |
| Parent Compound | 12 | 0.05 |
The m-tolyl group optimizes potency despite slightly reducing solubility .
Future Research Directions
Clinical Translation Challenges
-
Bioavailability: 22% oral bioavailability in murine models due to first-pass metabolism
-
Formulation Strategies: Nanoparticle encapsulation increases plasma AUC by 3.2×
Novel Derivatives
Ongoing work explores:
-
Prodrugs: Phosphate esters improving water solubility ( reduced from 3.1 to 1.8)
-
Dual Inhibitors: JAK2/STAT3 co-inhibition (preliminary )
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume